molecular formula C14H31ClN2 B12683682 1-Ethyl-1-octylpiperazinium chloride CAS No. 109043-14-3

1-Ethyl-1-octylpiperazinium chloride

Cat. No.: B12683682
CAS No.: 109043-14-3
M. Wt: 262.86 g/mol
InChI Key: GOWQLDZDZAIJLI-UHFFFAOYSA-M
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Description

1-Ethyl-1-octylpiperazinium chloride is a chemical compound with the molecular formula C14H31N2Cl. It is a member of the piperazinium family, characterized by the presence of a piperazine ring substituted with ethyl and octyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-octylpiperazinium chloride typically involves the alkylation of piperazine. The process begins with the reaction of piperazine with ethyl chloride to form 1-ethylpiperazine. This intermediate is then further reacted with octyl chloride to yield this compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-octylpiperazinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different oxidation states of the piperazine ring .

Scientific Research Applications

1-Ethyl-1-octylpiperazinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1-octylpiperazinium chloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    1-Ethyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in organic synthesis and industrial processes.

    1-Propyl-3-methylimidazolium chloride: Used in the preparation of nanocellulose and other materials.

    1-Butyl-3-methylimidazolium chloride: Known for its use as a solvent in various chemical reactions

Uniqueness: 1-Ethyl-1-octylpiperazinium chloride is unique due to its specific alkyl chain length and the presence of both ethyl and octyl groups. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

109043-14-3

Molecular Formula

C14H31ClN2

Molecular Weight

262.86 g/mol

IUPAC Name

1-ethyl-1-octylpiperazin-1-ium;chloride

InChI

InChI=1S/C14H31N2.ClH/c1-3-5-6-7-8-9-12-16(4-2)13-10-15-11-14-16;/h15H,3-14H2,1-2H3;1H/q+1;/p-1

InChI Key

GOWQLDZDZAIJLI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1(CCNCC1)CC.[Cl-]

Origin of Product

United States

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